5,13-Docosadienoic acid, (5Z,13Z)-
Description
BenchChem offers high-quality 5,13-Docosadienoic acid, (5Z,13Z)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,13-Docosadienoic acid, (5Z,13Z)- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
676-39-1 |
|---|---|
Molecular Formula |
C22H40O2 |
Molecular Weight |
336.6 g/mol |
IUPAC Name |
(5Z,13Z)-docosa-5,13-dienoic acid |
InChI |
InChI=1S/C22H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h9-10,17-18H,2-8,11-16,19-21H2,1H3,(H,23,24)/b10-9-,18-17- |
InChI Key |
HVHVBKMJDJLCEQ-XINWAFBYSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCC/C=C\CCCC(=O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCC=CCCCC(=O)O |
Origin of Product |
United States |
Occurrence and Biosynthesis of 5,13 Docosadienoic Acid, 5z,13z
(5Z,13Z)-5,13-Docosadienoic acid belongs to a class of compounds known as non-methylene-interrupted (NMI) fatty acids. nih.gov These are relatively uncommon lipids characterized by having their double bonds separated by more than one methylene (B1212753) (-CH2-) group.
Natural Sources
NMI fatty acids are predominantly found in marine organisms, particularly invertebrates. nih.gov They have been identified in significant concentrations (up to 20% of total fatty acids) in various species of molluscs, sponges, and echinoderms. nih.gov While the presence of the specific isomer (5Z,13Z)-5,13-Docosadienoic acid is not as extensively documented as other NMI fatty acids like 20:2Δ5,11 and 20:2Δ5,13, its existence is recognized within the broader class of NMI lipids found in these organisms. fatplants.netnih.gov The unusual structure of these fatty acids is thought to contribute to specific properties of cell membranes, such as increased resistance to oxidation. nih.gov
Table 1: Natural Sources of Non-Methylene-Interrupted (NMI) Fatty Acids
| Organism Group | Common NMI Fatty Acids Found |
|---|---|
| Marine Molluscs (e.g., Mussels) | 20:2Δ5,11, 20:2Δ5,13, 22:2Δ7,13, 22:2Δ7,15 nih.gov |
| Marine Sponges | Very-long-chain Δ5,9 fatty acids (up to C26) nih.gov |
Biosynthesis Pathway
The biosynthesis of fatty acids is a fundamental metabolic process. It begins with the precursor molecule acetyl-CoA, which is sequentially extended by two-carbon units in a series of reactions catalyzed by the fatty acid synthase (FAS) complex. csun.edulibretexts.org The production of unsaturated fatty acids requires the additional action of enzymes called desaturases, which introduce double bonds at specific positions in the fatty acid chain. mdpi.com
The biosynthesis of (5Z,13Z)-5,13-Docosadienoic acid and other NMI fatty acids follows a pathway that diverges from the standard synthesis of common PUFAs. Research on the mollusc Mytilus edulis suggests a pathway involving the following key steps capes.gov.br:
De novo Synthesis of Precursors : The process starts with the synthesis of saturated fatty acids from acetyl-CoA. csun.edu
Introduction of Initial Double Bonds : A Δ5 desaturase likely creates an initial double bond at the fifth carbon position of a fatty acid chain. Some desaturases are known to be involved in the synthesis of atypical NMI fatty acids. mdpi.com
Chain Elongation : The resulting monounsaturated or polyunsaturated fatty acid is then extended. For instance, studies suggest that 22-carbon NMI dienes, such as 22:2Δ7,13, are formed through the C2 elongation of a 20-carbon precursor like 20:2Δ5,11. capes.gov.br Following this logic, (5Z,13Z)-5,13-Docosadienoic acid would likely arise from the chain elongation of a 20-carbon precursor, specifically 20:2Δ5,13. capes.gov.br This elongation adds two-carbon units to the carboxylic end of the molecule. libretexts.org
This proposed pathway highlights the crucial interplay between desaturase and elongase enzymes in generating the unique structure of NMI fatty acids.
Metabolic Intermediates in Polyunsaturated Fatty Acid Synthesis
The synthesis of very long-chain polyunsaturated fatty acids (VLCPUFAs) is a multi-step process involving the sequential action of desaturase and elongase enzymes. nih.govresearchgate.net Within these complex pathways, various fatty acids serve as metabolic intermediates, acting as both the product of one reaction and the substrate for the next.
(5Z,13Z)-5,13-Docosadienoic acid is positioned as such an intermediate. Its formation is dependent on the availability of a C20 precursor, and it, in turn, can be a substrate for further modifications.
Role as an Intermediate
The biosynthetic pathway for VLCPUFAs can be visualized as a metabolic grid where fatty acids are shuttled between elongation and desaturation steps. researchgate.netnih.gov
Formation from a Precursor : As established, (5Z,13Z)-5,13-Docosadienoic acid (a C22 acid) is believed to be synthesized via the elongation of a C20 precursor, (5Z,13Z)-5,13-eicosadienoic acid (20:2Δ5,13). capes.gov.br This step is catalyzed by an elongase enzyme that adds a two-carbon unit to the fatty acid chain.
Substrate for Further Desaturation : Once formed, (5Z,13Z)-5,13-Docosadienoic acid could theoretically serve as a substrate for other desaturases. For example, the introduction of another double bond by a specific desaturase could convert it into a docosatrienoic acid (22:3). This is a common mechanism in PUFA synthesis, where dienes are converted to trienes. nih.gov
Substrate for Further Elongation : Alternatively, it could be further elongated to form a 24-carbon fatty acid (tetracosadienoic acid), which could then undergo further desaturation.
This role as a metabolic hub is critical for generating the vast diversity of fatty acid structures found in nature. The specific products formed from (5Z,13Z)-5,13-Docosadienoic acid would depend on the complement of desaturase and elongase enzymes present in a particular organism.
Table 2: Simplified PUFA Synthesis Pathway Illustrating Intermediate Role
| Starting Substrate | Enzyme Action | Intermediate Product | Enzyme Action | Final Product |
|---|---|---|---|---|
| 18:2n-6 (Linoleic Acid) | Δ6 Desaturase | 18:3n-6 (γ-Linolenic Acid) | Elongase | 20:3n-6 (Dihomo-γ-linolenic acid) |
| 20:3n-6 | Δ5 Desaturase | 20:4n-6 (Arachidonic Acid) | - | - |
| 20:2Δ5,13 | Elongase | 22:2Δ5,13 ((5Z,13Z)-5,13-Docosadienoic acid) | Desaturase (hypothetical) | 22:3 (Docosatrienoic acid) |
This table illustrates the general principle of sequential enzymatic action in PUFA synthesis, with the specific case of (5Z,13Z)-5,13-Docosadienoic acid highlighted. capes.gov.brresearchgate.net
Biotechnological Production and Metabolic Engineering for Enhanced Yield
Given the unique structures and potential applications of specialty fatty acids, there is significant interest in producing them sustainably using biotechnology. Metabolic engineering of microorganisms and plants offers a promising platform for the high-yield production of specific fatty acids like (5Z,13Z)-5,13-Docosadienoic acid. nih.govnih.gov
Engineered Production Platforms
The oleaginous yeast Yarrowia lipolytica is a favored host for producing lipids and PUFAs. nih.gov Its natural ability to accumulate large amounts of oil and its well-established genetic toolkit make it an ideal "cell factory." nih.gov Oilseed plants, such as Brassica carinata (Ethiopian mustard), are also being engineered to produce novel fatty acids in their seed oil. nih.gov
Metabolic Engineering Strategies
To produce (5Z,13Z)-5,13-Docosadienoic acid in a host organism that does not naturally synthesize it, or to enhance its yield, several key metabolic engineering strategies would be employed nih.govnih.gov:
Introducing Heterologous Genes : The core of the strategy involves introducing the genes for the specific enzymes required for the biosynthetic pathway. This would include:
A Δ5 Desaturase to create the initial double bond.
A Δ13 Desaturase (or an enzyme with similar activity) to create the second double bond.
One or more Elongases capable of extending C20 fatty acids to C22 fatty acids.
Increasing Precursor Supply : The production of any fatty acid is dependent on the central carbon metabolism providing a sufficient supply of the primary building block, acetyl-CoA. csun.edu Engineering strategies can upregulate pathways that generate acetyl-CoA to push more carbon toward fatty acid synthesis.
Blocking Competing Pathways : To maximize the flux towards the desired product, competing metabolic pathways can be downregulated or knocked out. This includes:
β-oxidation : The pathway that degrades fatty acids can be blocked to prevent the loss of the final product. nih.gov
Competing Desaturases/Elongases : Endogenous enzymes that might convert intermediates into undesirable side products can be removed.
Through the combination of these strategies, it is feasible to engineer a microbial or plant system to produce high levels of (5Z,13Z)-5,13-Docosadienoic acid, providing a controlled and scalable source for this unique compound.
Table 3: Key Genes and Strategies in Metabolic Engineering for PUFA Production
| Strategy | Target | Example Genes/Approaches | Host Organism Example |
|---|---|---|---|
| Pathway Introduction | Elongation & Desaturation | Introduce genes for specific elongases (e.g., EhELO1) and desaturases (e.g., PiO3 ω3 desaturase). nih.gov | Brassica carinata, Yarrowia lipolytica |
| Increase Precursor | Acetyl-CoA Supply | Overexpress ATP-citrate lyase. csun.edu | Yarrowia lipolytica |
| Block Competition | Fatty Acid Degradation | Knock out genes involved in peroxisomal β-oxidation (e.g., PEX10). nih.gov | Yarrowia lipolytica |
| Improve Accumulation | Triacylglycerol Synthesis | Overexpress acyltransferases (e.g., EhLPAAT2) to enhance storage. nih.gov | Brassica carinata |
Advanced Research Methodologies for 5,13 Docosadienoic Acid, 5z,13z Analysis
Chromatographic and Spectrometric Techniques for Quantitative and Qualitative Analysis
The analysis of 5,13-docosadienoic acid, (5Z,13Z)-, relies heavily on techniques that can separate it from a multitude of other lipid molecules and then provide specific information for its identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the comprehensive analysis of fatty acid profiles in biological samples. nih.gov Due to the low volatility of free fatty acids, a crucial step in their analysis by GC-MS is chemical derivatization. nih.gov For 5,13-docosadienoic acid, this typically involves converting the carboxylic acid group into a more volatile ester, most commonly a fatty acid methyl ester (FAME). nih.gov This process enhances chromatographic separation and improves ionization efficiency.
The derivatized sample is then injected into the gas chromatograph, where fatty acids are separated based on their chain length, degree of unsaturation, and, to some extent, the position of double bonds. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio (m/z) data and fragmentation patterns. These fragments are crucial for confirming the identity of the fatty acid. While standard electron ionization GC-MS can identify the fatty acid as a docosadienoic acid (C22:2), determining the exact position of the double bonds (at carbons 5 and 13) requires additional derivatization techniques, such as forming picolinyl esters or dimethyl disulfide (DMDS) adducts, which yield diagnostic fragmentation patterns upon MS analysis.
| Parameter | Description | Relevance to 5,13-Docosadienoic Acid Analysis |
| Derivatization | Conversion of the carboxylic acid to a volatile ester (e.g., FAME). | Essential for GC analysis to prevent poor peak shape and increase volatility. nih.gov |
| Column | High-polarity capillary columns (e.g., biscyanopropyl polysiloxane). | Provides separation of FAMEs based on chain length and degree of unsaturation. |
| Ionization | Typically Electron Ionization (EI). | Generates reproducible mass spectra and fragmentation patterns for library matching. |
| Isomer ID | Requires specific derivatization (e.g., DMDS adducts) or reference standards. | Standard EI-MS of FAMEs is insufficient to locate the double bonds at C5 and C13. |
Liquid Chromatography Coupled with Mass Spectrometry (LC-MS/MS) for Complex Lipidomes
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful alternative and complementary technique to GC-MS for lipid analysis. nih.gov It often allows for the analysis of free fatty acids without derivatization, simplifying sample preparation. nih.govsemanticscholar.org Reverse-phase LC, using columns like C18 or C8, is commonly employed to separate fatty acids based on their hydrophobicity. nih.govnih.gov
In LC-MS/MS analysis, the analyte is first ionized, typically using electrospray ionization (ESI) in negative mode, which is highly efficient for carboxylic acids. nih.gov The resulting precursor ion for 5,13-docosadienoic acid ([M-H]⁻ at m/z 335.3) is then selected in the first mass analyzer and fragmented in a collision cell. The resulting product ions are analyzed in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides high specificity and sensitivity for quantification, even in complex biological matrices like serum or plasma. nih.govthermofisher.com While LC-MS/MS is excellent for quantification, pinpointing double bond locations can still be challenging without specialized fragmentation techniques. semanticscholar.org
| Technique | Advantage for 5,13-Docosadienoic Acid Analysis | Common Application |
| LC-MS/MS | High sensitivity and specificity; analysis of underivatized fatty acids. semanticscholar.orgnih.gov | Quantification in complex biological fluids (e.g., plasma, serum). thermofisher.com |
| Ionization Mode | Electrospray Ionization (ESI) in negative mode. | Efficiently generates the [M-H]⁻ precursor ion for the target analyte. nih.gov |
| Separation | Reversed-phase liquid chromatography (e.g., C18 column). | Separates fatty acids by chain length and unsaturation, reducing ion suppression. nih.gov |
Ozone-Enabled Fatty Acid Discovery (OzFAD) for Isomer Differentiation
Distinguishing between isomers of unsaturated fatty acids, such as the various forms of docosadienoic acid, is a significant analytical hurdle. nih.govsahmri.org.au Ozone-Enabled Fatty Acid Discovery (OzFAD) is a cutting-edge technique designed specifically to address this challenge by pinpointing the exact location of double bonds. nih.govresearchgate.net This method combines liquid chromatography and mass spectrometry with gas-phase ozonolysis. nih.gov
In the OzFAD workflow, fatty acids are first derivatized with a fixed-charge tag and separated by LC. researchgate.net The separated ions are then introduced into the mass spectrometer and subjected to ozone-induced dissociation (OzID). researchgate.net The ozone selectively cleaves the carbon-carbon double bonds, producing two specific aldehyde-containing fragment ions. For (5Z,13Z)-docosadienoic acid, OzID would yield characteristic fragments that correspond to cleavage at the 5th and 13th carbon positions, allowing for unambiguous structural assignment. nih.gov This technique is exceptionally powerful for discovering and identifying novel or unexpected fatty acid isomers in complex lipidomes without prior knowledge of their structure. nih.govbiorxiv.org
Lipidomics Approaches in Comprehensive Fatty Acid Analysis
Lipidomics aims to provide a comprehensive and quantitative description of the full complement of lipids (the lipidome) in a biological system. nih.govnih.gov These approaches are categorized as either targeted or non-targeted, each offering distinct advantages for studying 5,13-docosadienoic acid.
Targeted Lipidomics for Precise Docosadienoic Acid Quantification
Targeted lipidomics focuses on the measurement of a predefined group of known lipids with high precision and sensitivity. youtube.com This approach is ideal for quantifying 5,13-docosadienoic acid when its presence is known or hypothesized in a sample. Using LC-MS/MS in MRM mode, the instrument is specifically programmed to detect the precursor-to-product ion transitions for the target analyte and its corresponding stable isotope-labeled internal standard. nih.govlipidmaps.org
This method allows for the development of robust and validated quantitative assays with low limits of detection and quantification. thermofisher.com Targeted lipidomics is the method of choice for hypothesis-driven research, such as investigating changes in the levels of 5,13-docosadienoic acid in response to a specific stimulus or in different physiological states. nih.gov
| Approach | Focus | Key Benefit for 5,13-Docosadienoic Acid |
| Targeted Lipidomics | Accurate quantification of known lipids. | High precision and sensitivity for measuring concentrations of (5Z,13Z)-docosadienoic acid. youtube.com |
| Methodology | LC-MS/MS with Multiple Reaction Monitoring (MRM). | Reduces chemical noise and matrix interference, ensuring reliable quantification. lipidmaps.org |
| Application | Hypothesis testing and biomarker validation. | Enables studies on the specific roles and fluctuations of this fatty acid. nih.gov |
Non-Targeted Lipidomics for Discovery of Related Fatty Acid Species
In contrast to targeted methods, non-targeted lipidomics aims to capture and analyze as many lipids as possible in a sample to provide a global snapshot of the lipidome. nih.govriken.jp This discovery-oriented approach is particularly useful for identifying novel fatty acids or metabolites related to the metabolism of 5,13-docosadienoic acid.
High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments, are typically used to acquire data in full-scan mode, capturing accurate mass information for a wide range of compounds. riken.jp By comparing the lipid profiles of different sample groups (e.g., control vs. treated), researchers can identify ions that are significantly altered. Subsequent MS/MS fragmentation analysis, often aided by computational tools and spectral libraries, can then be used to elucidate the structures of these unknown compounds. arxiv.org This approach could reveal, for example, elongation, desaturation, or oxidation products derived from (5Z,13Z)-docosadienoic acid, providing new insights into its metabolic pathways.
In Vitro Cellular Models for Functional Assessment
Application of Human Cell Lines in Biological Activity Studies
There is no available research data on the application of human cell lines to study the biological activity of 5,13-Docosadienoic acid, (5Z,13Z)-.
Mechanistic Investigations in Isolated Cell Systems
There is no available research data on the mechanistic investigations of 5,13-Docosadienoic acid, (5Z,13Z)- in isolated cell systems.
In Vivo Animal Models for Systemic Biological Research
Investigation of Biochemical Outcomes in Animal Models
There is no available research data on the investigation of biochemical outcomes of 5,13-Docosadienoic acid, (5Z,13Z)- in animal models.
Assessment of Cellular and Tissue-Level Responses
There is no available research data on the assessment of cellular and tissue-level responses to 5,13-Docosadienoic acid, (5Z,13Z)- in animal models.
Comparative and Intermediary Research on 5,13 Docosadienoic Acid, 5z,13z
Comparative Analysis with Other Very Long-Chain Polyunsaturated Fatty Acids (VLCPUFAs)
The structure of (5Z,13Z)-5,13-Docosadienoic acid, particularly the spacing of its double bonds, invites comparison with other VLCPUFAs to understand its potential biochemical significance.
Relationship and Metabolic Interplay with Omega-3 and Omega-6 Fatty Acids (e.g., DHA, EPA, DPA)
The metabolism of polyunsaturated fatty acids is largely defined by the omega-3 and omega-6 pathways, which process fatty acids with methylene-interrupted double bonds (double bonds separated by a single methylene (B1212753) group). oregonstate.edumhmedical.com These pathways involve a series of desaturation and elongation enzymes that convert essential fatty acids like linoleic acid (LA, an omega-6) and alpha-linolenic acid (ALA, an omega-3) into longer, more unsaturated fatty acids such as arachidonic acid (AA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA). oregonstate.eduaocs.org These products are crucial for cell membrane structure and are precursors to potent signaling molecules. oregonstate.edumhmedical.com
(5Z,13Z)-5,13-Docosadienoic acid does not fit into the conventional omega-3 or omega-6 classification due to its non-methylene-interrupted structure. The metabolic pathways for NMIFA are not as well understood but are known to involve different and specific elongation and desaturation steps. nih.govresearchgate.net Research on marine invertebrates, which are rich sources of NMIFA, suggests that these organisms possess unique enzyme systems for their synthesis. nih.govresearchgate.net While the precise metabolic interplay of (5Z,13Z)-5,13-Docosadienoic acid with the omega-3 and omega-6 pathways in mammals is not well-characterized, its structural dissimilarity implies it is not a direct intermediate or product of the standard pathways that produce EPA, DPA, and DHA. This contrasts sharply with its methylene-interrupted isomers, which are integrated into these pathways.
Distinctive Biological Activities Compared to Other Docosadienoic Acid Isomers (e.g., 13,16-Docosadienoic Acid)
While specific biological activities for (5Z,13Z)-5,13-Docosadienoic acid are not extensively documented, a comparative analysis with its well-studied isomer, (13Z,16Z)-docosadienoic acid, highlights significant functional differences stemming from their structural variations.
(13Z,16Z)-Docosadienoic acid is a methylene-interrupted omega-6 PUFA. lipidmaps.org It is known to be an agonist for the free fatty acid receptor 4 (FFAR4), also known as GPR120. This interaction allows it to participate in various physiological processes, including the regulation of metabolism and inflammation. A notable documented activity is its ability to strongly inhibit the secretion of ghrelin, the "hunger hormone," suggesting a role in appetite control.
In contrast, the biological activities of (5Z,13Z)-5,13-Docosadienoic acid remain largely uncharacterized. However, studies on the broader class of NMIFA suggest potential roles. NMIFA are believed to be incorporated into cell membranes where their unique structure may confer higher resistance to oxidation and enzymatic breakdown by microbial lipases compared to common PUFAs. nih.govresearchgate.net Some NMIFA from marine sources have demonstrated cytotoxic activity against cancer cell lines and antiplasmodial properties, possibly through mechanisms like the inhibition of topoisomerase I. nih.gov It is plausible that (5Z,13Z)-5,13-Docosadienoic acid could possess similar properties, but direct research is required for confirmation.
| Feature | (5Z,13Z)-5,13-Docosadienoic Acid | (13Z,16Z)-Docosadienoic Acid |
| Structure Type | Non-Methylene-Interrupted | Methylene-Interrupted |
| Classification | N/A | Omega-6 |
| Known Receptor | Not well-characterized | FFAR4 (GPR120) |
| Documented Activity | Not well-characterized. NMIFA class shows resistance to oxidation and some cytotoxic activity. nih.govresearchgate.net | Ghrelin secretion inhibition, FFAR4 agonism. |
| Metabolic Pathway | Unique NMIFA pathway (presumed). nih.govresearchgate.net | Elongation product of the omega-6 pathway. |
Position as a Metabolic Intermediate in Broader Lipid Pathways
The role of a fatty acid as a metabolic intermediate is dictated by its structure and the enzymes that can act upon it. For (13Z,16Z)-docosadienoic acid, its position is clearly defined within the omega-6 pathway as an elongation product of linoleic acid.
The metabolic fate of (5Z,13Z)-5,13-Docosadienoic acid is less clear. As an NMIFA, it is likely synthesized via a specialized pathway, as seen in certain plants like meadowfoam. future4200.com In mammals, the metabolism of dietary NMIFA is an area of ongoing research. Studies on other NMIFA, such as sciadonic acid (20:3, Δ5,11,14), have shown that they can be incorporated into triacylglycerols and phospholipids (B1166683) in the liver and serum, indicating they enter and modify lipid metabolism. nih.gov It is conceivable that (5Z,13Z)-5,13-Docosadienoic acid is similarly incorporated into complex lipids, where it could influence the physical properties of membranes. However, whether it serves as a precursor for further elongation, desaturation, or conversion into signaling molecules in mammals has not been established.
Interplay with Other Bioactive Lipid Classes
The interaction of PUFAs with other bioactive lipid classes, such as eicosanoids (prostaglandins, leukotrienes), is a cornerstone of lipid biochemistry. These interactions are highly dependent on the fatty acid's structure.
Omega-3 and omega-6 PUFAs are famous for being precursors to eicosanoids and other lipid mediators like resolvins and protectins. mdpi.comyoutube.com Arachidonic acid (omega-6) is metabolized into largely pro-inflammatory eicosanoids, while EPA and DHA (omega-3) are converted into anti-inflammatory and pro-resolving mediators. mdpi.com This balance is critical for regulating inflammation.
The isomer (13Z,16Z)-docosadienoic acid, being an omega-6 fatty acid and an FFAR4 agonist, directly participates in cell signaling that can modulate inflammatory responses. The activation of FFAR4 by long-chain fatty acids is linked to anti-inflammatory effects and improved insulin (B600854) sensitization.
For (5Z,13Z)-5,13-Docosadienoic acid, any interplay with other bioactive lipid classes is speculative. Its non-methylene-interrupted structure makes it an unlikely substrate for the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes that initiate eicosanoid synthesis from arachidonic acid or EPA. youtube.com Therefore, it is not expected to be a direct precursor to prostaglandins (B1171923) or leukotrienes. Its potential interactions would more likely be indirect, through its incorporation into cell membranes, which could alter membrane fluidity and the function of membrane-bound proteins and receptors, or if it acts as a signaling molecule through as-yet-unidentified receptors. oregonstate.edu
Emerging Research Themes and Future Directions for 5,13 Docosadienoic Acid, 5z,13z
Deeper Elucidation of Detailed Molecular Mechanisms of Action in Diverse Biological Systems
A primary frontier in the study of 5,13-Docosadienoic acid, (5Z,13Z)- is to move beyond basic identification and uncover its precise molecular mechanisms of action. Very long-chain polyunsaturated fatty acids (VLCPUFAs) are known to be essential components of cell membranes and precursors for bioactive compounds that regulate critical physiological processes. nih.gov However, the specific pathways modulated by the (5Z,13Z)- isomer remain largely uncharacterized.
Future research must focus on identifying its direct molecular targets. For instance, other docosadienoic acid isomers have shown specific biological activities; cis-13,16-docosadienoic acid exhibits inhibitory effects on cyclooxygenase (COX-I and COX-II) enzymes, which are key mediators of inflammation. researchgate.net Furthermore, 13Z,16Z-docosadienoic acid has been identified as an agonist for the free fatty acid receptor 4 (FFAR4), a receptor involved in metabolic regulation that can inhibit the secretion of the hunger hormone ghrelin. A crucial research question is whether 5,13-Docosadienoic acid, (5Z,13Z)- shares these targets or interacts with entirely different receptors and enzymes. Investigating its influence on signaling pathways related to inflammation, such as those involving nuclear factor-kappa B (NF-κB), and metabolic regulation is a logical and necessary next step. researchgate.net
Identification and Characterization of Novel Bioactive Derivatives and Metabolites
Many long-chain fatty acids exert their most potent biological effects through their metabolic byproducts. The classic example is docosahexaenoic acid (DHA), which is metabolized into a suite of specialized pro-resolving mediators (SPMs) including resolvins, protectins, and maresins. nih.govnih.gov These metabolites are powerful anti-inflammatory and pro-resolving molecules. nih.govnih.gov Over 70 bioactive metabolites of DHA have been described, highlighting the potential for a single fatty acid to give rise to a diverse range of functional molecules. nih.gov
A significant avenue for future research is to determine if 5,13-Docosadienoic acid, (5Z,13Z)- serves as a precursor to its own unique set of bioactive derivatives. This involves comprehensive metabolic profiling in various biological systems to identify potential downstream products. Once identified, these novel metabolites would require full characterization of their chemical structures and subsequent testing for biological activity, such as anti-inflammatory, immunomodulatory, or neuroprotective effects. nih.gov The unique positioning of the double bonds at the 5th and 13th carbons suggests that its enzymatic processing could yield novel structures with distinct functions compared to other VLCPUFAs.
Advanced Computational Modeling and Simulation Studies for Structural-Activity Relationships
The biological function of a fatty acid is intrinsically linked to its three-dimensional structure, which is dictated by chain length and the position and configuration of its double bonds. Advanced computational modeling and simulation offer powerful, predictive tools to explore these structure-activity relationships before engaging in resource-intensive laboratory experiments.
For 5,13-Docosadienoic acid, (5Z,13Z)-, computational approaches can predict its physical and chemical properties, as demonstrated by existing data in public databases. nih.gov Molecular docking simulations can be employed to screen for potential interactions with a wide range of protein targets, such as G-protein coupled receptors and enzymes involved in lipid metabolism, helping to prioritize experimental validation. mdpi.com Furthermore, these models can help address critical challenges in lipidomics, such as predicting how the specific geometry of the (5Z,13Z)- isomer influences its incorporation into cell membranes and its availability to metabolic enzymes compared to other isomers. mdpi.com
Table 1: Predicted Physicochemical Properties of 5,13-Docosadienoic Acid, (5Z,13Z)- (This table is interactive and can be sorted by clicking on the headers.)
| Property | Predicted Value | Source |
|---|---|---|
| Molecular Weight | 336.6 g/mol | PubChem nih.gov |
| Molecular Formula | C22H40O2 | PubChem nih.gov |
| XLogP3 | 8.5 | PubChem nih.gov |
| Monoisotopic Mass | 336.302830514 Da | PubChem nih.gov |
| Predicted CCS ([M-H]-) | 190.1 Ų | PubChemLite uni.lu |
| Predicted CCS ([M+H]+) | 194.1 Ų | PubChemLite uni.lu |
Exploration of Its Potential as a Research Tool and Candidate for Academic Biomedical Applications
Given the fundamental role of VLCPUFAs in biology, 5,13-Docosadienoic acid, (5Z,13Z)- represents a valuable research tool for academic inquiry. As a structural component of cellular membranes, its unique geometry could be leveraged to probe the biophysical properties of lipid bilayers, such as fluidity and the formation of lipid rafts, which are critical for cellular signaling. nih.govnih.gov
In biomedical research, this fatty acid could be used as a candidate molecule to investigate its effects in various disease models. Based on the known anti-inflammatory and anti-tumor properties of related VLCPUFAs, its potential in models of chronic inflammation, immunological disorders, and even cancer warrants exploration. nih.govnih.gov For example, studies could assess its ability to modulate inflammatory responses in macrophages or to influence the proliferation of cancer cell lines. nih.gov Such academic research is essential for building the foundational knowledge required before any translational applications can be considered.
Addressing Current Research Gaps and Methodological Challenges in Docosadienoic Acid Study
The most significant gap in our understanding of 5,13-Docosadienoic acid, (5Z,13Z)- is the scarcity of dedicated research on this specific isomer. While broad studies on fatty acids exist, specific data on the (5Z,13Z)- variant are lacking compared to more extensively studied fatty acids like EPA and DHA. nih.govfrontiersin.org
Addressing this gap requires overcoming several methodological challenges inherent in lipidomics. The analysis of fatty acids is a multi-step process that includes extraction, separation, detection, and data interpretation, with each step presenting potential difficulties. mdpi.commdpi.com There is a recognized need for more standardized protocols to ensure consistency and reproducibility in lipid extraction. mdpi.com Furthermore, the precise identification of double bond positions within a fatty acid chain remains a critical analytical challenge. mdpi.com The low natural abundance of specific isomers and the high cost and low yield of chemical synthesis can also limit the availability of pure standards required for research. Future work must focus on developing more sensitive and efficient analytical techniques and more scalable synthesis methods to make the study of rare fatty acids like 5,13-Docosadienoic acid, (5Z,13Z)- more accessible.
Table 2: Summary of Research Gaps and Methodological Challenges (This table is interactive and can be sorted by clicking on the headers.)
| Area of Challenge | Specific Issue | Potential Direction / Solution |
|---|---|---|
| Biological Function | Lack of in-vitro and in-vivo data specific to the (5Z,13Z)- isomer. | Conduct foundational studies in cell culture and animal models to assess bioactivity. |
| Metabolism | Unknown metabolic pathways and potential bioactive derivatives. | Utilize mass spectrometry-based metabolomics to profile downstream metabolites. |
| Sample Analysis | Lack of standardized protocols for lipid extraction and analysis. mdpi.com | Develop and validate robust, standardized methods for sample preparation. |
| Structural Identification | Difficulty in precisely locating C=C double bonds. mdpi.com | Employ advanced analytical techniques (e.g., MS with ozone-induced dissociation) and computational tools. |
| Availability | Low natural abundance and high cost/low yield of chemical synthesis. | Explore metabolic engineering in microorganisms or plants for sustainable production. nih.gov |
Q & A
Q. What are the recommended analytical techniques for quantifying 5,13-Docosadienoic acid in biological samples?
Methodology: Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are standard methods. For GC-MS, derivatization (e.g., methyl ester formation) enhances volatility. HPLC with UV/Vis or evaporative light scattering detection (ELSD) is suitable for underivatized samples. Ethanol solutions of the compound (≥98% purity) should be evaporated under nitrogen and reconstituted in compatible solvents (e.g., DMSO) for biological assays .
Q. How should 5,13-Docosadienoic acid be stored to maintain stability during experiments?
Methodology: Store at -20°C in airtight, light-resistant containers. Ethanol solutions are stable for ≥2 years under these conditions. For aqueous buffers (e.g., PBS), prepare fresh solutions (solubility ~0.5 mg/mL at pH 7.2) and avoid prolonged storage due to oxidation risks .
Q. What biological roles have been identified for 5,13-Docosadienoic acid in model systems?
Methodology: In vitro studies show it acts as a Free Fatty Acid Receptor 4 (FFAR4/GPR120) agonist, inhibiting glucagon secretion in murine gastric cells. Use receptor knockout models and dose-response assays (e.g., 1–100 µM concentrations) to validate activity. Cross-reference with structurally similar PUFAs (e.g., ω-3/ω-6 analogs) to assess specificity .
Advanced Research Questions
Q. How can researchers address discrepancies in reported solubility values across solvent systems?
Methodology: Systematically test solubility under controlled conditions (temperature, inert atmosphere). For example, solubility in DMSO (~10 mg/mL) requires nitrogen purging to prevent oxidation. Compare kinetic vs. thermodynamic solubility using dynamic light scattering (DLS) or nuclear magnetic resonance (NMR). Document solvent preparation protocols to reconcile literature variances .
Q. What experimental strategies are effective for studying the hemolytic mechanisms of 5,13-Docosadienoic acid?
Methodology: Isolate erythrocytes and expose them to purified compound (e.g., 10–100 µg/mL). Measure hemolysis via spectrophotometric hemoglobin release. Use serine protease inhibitors (e.g., PMSF) to assess enzymatic activation pathways. Pair with lipidomics to identify precursors (e.g., esterified forms) in fungal or mammalian systems .
Q. How can in vivo models be optimized to evaluate the metabolic effects of 5,13-Docosadienoic acid?
Methodology: Administer via oral gavage or intraperitoneal injection in rodents, using isotopic tracing (e.g., ¹³C-labeled compound) to track incorporation into lipid pools. Monitor glucagon, insulin, and FFAR4 signaling via ELISA and Western blot. Control for diet-induced background PUFA levels to isolate compound-specific effects .
Contradiction Analysis
- Solubility in Organic vs. Aqueous Media : Ethanol solutions (10 mg/mL) are stable, but aqueous buffers require fresh preparation due to low solubility and oxidation. This discrepancy necessitates solvent-specific protocols for biological assays .
- Hemolytic Activity : While 5,13-Docosadienoic acid is a minor component in mushrooms, its role as a major hemolytic agent in H. marmoreus suggests species-specific enzymatic activation, requiring comparative lipidomics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
